
6-(Pyrrolidin-3-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-3-yl)nicotinic acid is an organic compound that features a pyrrolidine ring attached to a nicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both the pyrrolidine and nicotinic acid groups allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-3-yl)nicotinic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the nicotinic acid framework. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized from acyclic precursors through a series of cyclization reactions . The nicotinic acid moiety can be introduced via coupling reactions, often using reagents such as aryl diazonium chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyrrolidin-3-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nicotinic acid moiety to its reduced forms.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinyl nicotinic acid oxides, while reduction can produce reduced nicotinic acid derivatives .
Applications De Recherche Scientifique
6-(Pyrrolidin-3-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-3-yl)nicotinic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The nicotinic acid moiety may also play a role in binding to receptors or other biological molecules, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and nicotinic acid analogs. Examples are:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Nicotinic acid:
Uniqueness
6-(Pyrrolidin-3-yl)nicotinic acid is unique due to the combination of the pyrrolidine ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-pyrrolidin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2,(H,13,14) |
Clé InChI |
OFOSKRVZHLCARK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


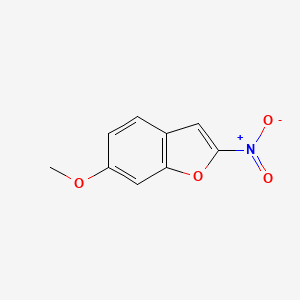
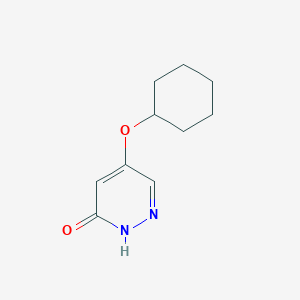
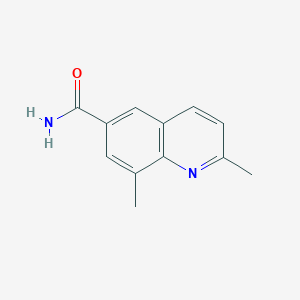
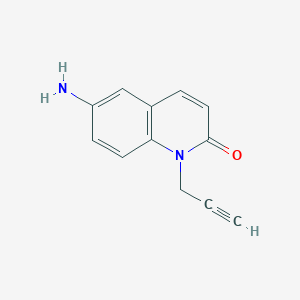
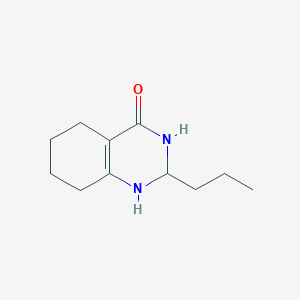

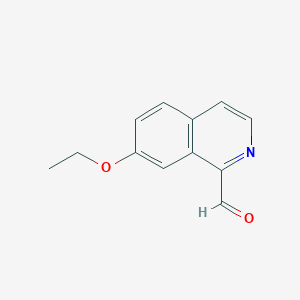



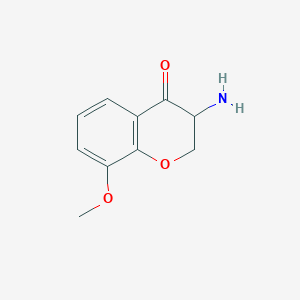
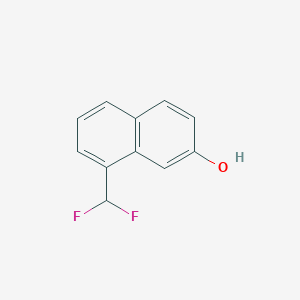
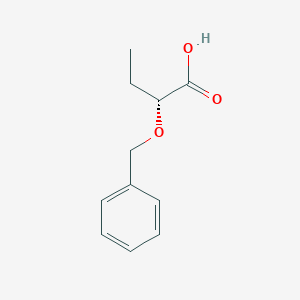
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
